![molecular formula C12H25BO2Si B14139284 Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane CAS No. 165904-17-6](/img/structure/B14139284.png)
Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane is a compound that combines the properties of both silicon and boron-containing groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane typically involves the reaction of a vinylsilane with a boronic ester. One common method is the palladium-catalyzed cross-coupling reaction between trimethylvinylsilane and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boron group can be oxidized to form boronic acids.
Substitution: The silicon group can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Carbon-Carbon Coupled Products: Formed through cross-coupling reactions.
Boronic Acids: Formed through oxidation of the boron group.
Silicon-Substituted Products: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the formation of complex organic molecules.
Material Science:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates.
Catalysis: Acts as a ligand or reagent in catalytic processes.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The silicon group can stabilize these intermediates and enhance the overall reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Another silicon-containing compound used in cross-coupling reactions.
Phenylboronic Acid: A boron-containing compound commonly used in Suzuki-Miyaura reactions.
Uniqueness
Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane is unique in that it combines both silicon and boron functionalities, allowing it to participate in a wider range of reactions compared to compounds containing only one of these elements. This dual functionality makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
165904-17-6 |
|---|---|
Fórmula molecular |
C12H25BO2Si |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
trimethyl-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]silane |
InChI |
InChI=1S/C12H25BO2Si/c1-11(2)12(3,4)15-13(14-11)9-8-10-16(5,6)7/h8-9H,10H2,1-7H3/b9-8+ |
Clave InChI |
LNQUAQSDSWVSDE-CMDGGOBGSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C[Si](C)(C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


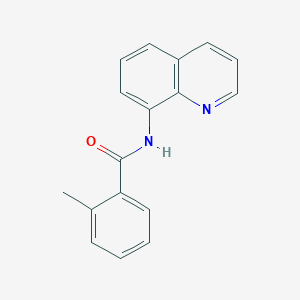

![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile](/img/structure/B14139209.png)
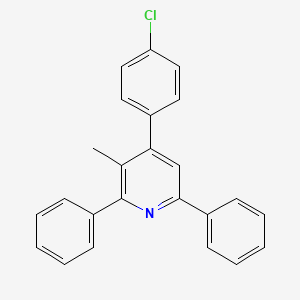
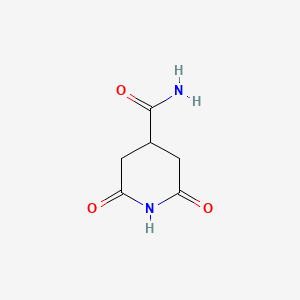
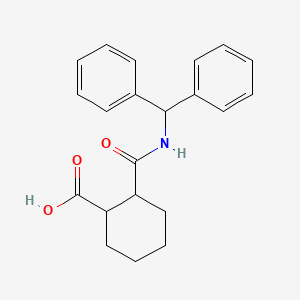
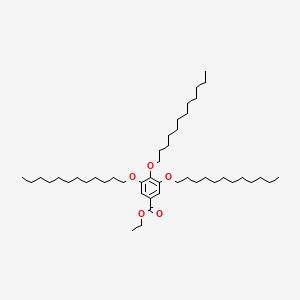
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14139246.png)
![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)

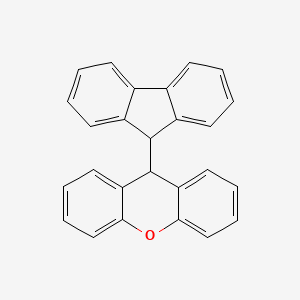
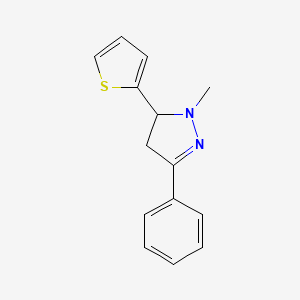

![N-(2,5-dichlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B14139289.png)
